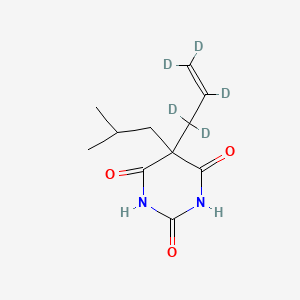
Butalbital-d5
Descripción general
Descripción
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital . It is a derivative of barbituric acid where the hydrogens at position 5 are substituted by an allyl group and an isobutyl group . It is a short-to-intermediate acting member of barbiturates that exhibit muscle-relaxing and anti-anxiety properties .
Molecular Structure Analysis
The molecular formula of this compound is C11H11D5N2O3 . The formal name is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione . The InChI code is InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.29 . The product is stored at -20°C and shipped at room temperature .
Aplicaciones Científicas De Investigación
Maternal Use and Birth Defects : Butalbital is used for migraine and tension-type headaches. There's limited information on its teratogenicity, which is critical due to its ability to cross the placenta (Browne et al., 2014).
Improved GC/MS Analysis : A method using d5-pentobarbital as the internal standard improves the GC/MS analysis of butalbital in urine, providing more accurate detection and quantification (Liu et al., 1994).
Impact on Driving Impairment : Butalbital, used in migraine and muscle pain treatment, is a common barbiturate in impaired driving cases. It can cause CNS depression, affecting motor coordination and balance, which is crucial in driving (Yeakel & Logan, 2013).
Determination from Serum Using CE : A method using capillary electrophoresis (CE) and ultraviolet detection for determining butalbital in serum has been developed. This method can detect butalbital at concentrations as low as 1 μg/mL (Srinivasan & Bartlett, 2000).
Use During Pregnancy : There's a debate on prescribing butalbital during pregnancy due to its association with congenital heart defects and its potential for habituation and medication overuse headache (Tepper, 2014).
Postmortem Tissue Distribution : In forensic toxicology, understanding the distribution of butalbital in postmortem tissues is crucial. This knowledge assists in estimating drug concentrations in fatal accident investigations (Lewis et al., 2003).
Monitoring Abuse in Headache Patients : Hair analysis using GC-MS can document abuse of butalbital in headache patients. This method is beneficial for monitoring medication overuse, a significant concern in chronic migraine treatment (Ferrari et al., 2015).
General Efficacy and Concerns : Butalbital-containing analgesics are effective for episodic tension-type headaches but have not been studied in placebo-controlled trials for migraine. Concerns include the risk of overuse, medication-overuse headache, and withdrawal (Silberstein & Mccrory, 2001).
Impact on Neuronal Activation : Butalbital affects neuronal activation, which is relevant in migraine and headache disorders. Its impact on the GABAA receptors indicates a therapeutic target in these conditions (Cutrer et al., 1999).
Extracorporeal Elimination in Poisoning Cases : Hemodialysis can be used to augment the elimination of butalbital in overdose cases, demonstrating its utility in severe poisoning scenarios (Poyant et al., 2018).
Comparison of 2H- and 13C-Analogues : The study compares the performance characteristics of 2H5-butalbital and 13C4-butalbital as internal standards in GC-MS quantitation, providing insights into the effectiveness and cross-contribution phenomena in quantitation (Chang & Liu, 2001).
Butalbital in Environmental Settings : The stability and occurrence of butalbital in the aquatic environment are studied, suggesting its high stability and recalcitrance once released into the environment (Peschka et al., 2006).
Mecanismo De Acción
Target of Action
Butalbital-d5, like its parent compound Butalbital, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibiting the activity of the nervous system, thereby inducing a calming effect .
Mode of Action
This compound acts by binding to a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal activity . The result is a range of central nervous system depressant effects, from mild sedation to general anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the effect of GABA, this compound increases inhibitory neurotransmission throughout the nervous system . This can lead to downstream effects such as muscle relaxation, anti-anxiety effects, and sedation .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Butalbital. Butalbital is known to have a bioavailability of 20-45% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The elimination half-life of Butalbital is approximately 35 hours , and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include decreased neuronal activity , muscle relaxation , and anti-anxiety effects . These effects are due to the enhanced inhibitory neurotransmission caused by the drug’s action on the GABA receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The major mechanism of action of Butalbital-d5, like other barbiturates, is believed to take place by potentiating the action of γ-aminobutyric acid (GABA) at its receptor . GABA is the principal inhibitory neurotransmitter in the human central nervous system .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with GABA receptors, leading to an increase in inhibitory neurotransmission . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GABA receptors, enhancing the inhibitory effects of GABA on neuronal transmission . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Like other barbiturates, it is likely to have a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
It is known that barbiturates can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of this compound are not well-defined. Like other barbiturates, it is likely to be metabolized in the liver .
Transport and Distribution
Like other barbiturates, it is likely to be distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
Given its lipophilic nature, it is likely to be able to diffuse across cell membranes and may localize to various subcellular compartments .
Propiedades
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-96-5 | |
| Record name | Butalbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145243-96-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)
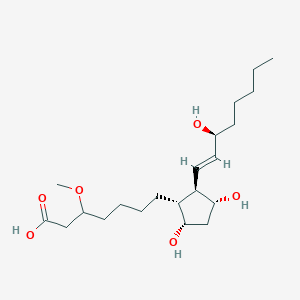


![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
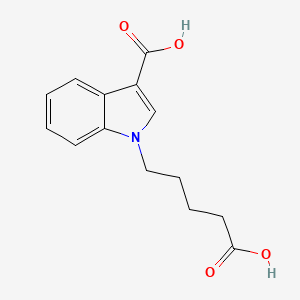


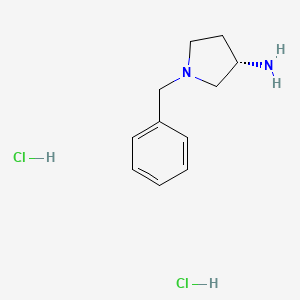
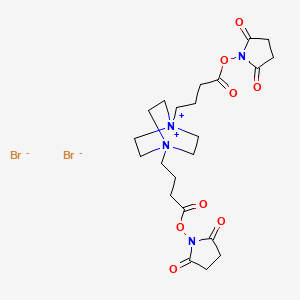
![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)
